tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate
Overview
Description
tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate: is an organic compound with the molecular formula C11H14FNO3 It is a derivative of phenol, where the hydroxyl group is substituted with a fluoro group and a tert-butyl carbamate group
Mechanism of Action
Target of Action
Tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is a complex compound with a specific target in the body. In vitro studies suggest that this compound can act as both β-secretase and an acetylcholinesterase inhibitor . These enzymes play crucial roles in the body. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase, on the other hand, is responsible for the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Mode of Action
The compound interacts with its targets by inhibiting their action. By inhibiting β-secretase, it prevents the formation of amyloid beta peptide, thereby potentially slowing down the progression of Alzheimer’s disease . Similarly, by inhibiting acetylcholinesterase, it increases the availability of acetylcholine in the brain, which could enhance memory and learning .
Biochemical Pathways
The inhibition of β-secretase and acetylcholinesterase affects several biochemical pathways. The most significant is the amyloidogenic pathway, where the inhibition of β-secretase prevents the formation of amyloid beta peptide, reducing the formation of amyloid plaques, a hallmark of Alzheimer’s disease . The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can enhance cholinergic transmission, improving cognitive function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on β-secretase and acetylcholinesterase. By inhibiting these enzymes, the compound can potentially slow down the progression of Alzheimer’s disease and enhance cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis . This method allows for better control over reaction conditions and reduces the production of waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-Butyl (3-oxo-4-hydroxyphenyl)carbamate.
Reduction: Formation of tert-Butyl (4-hydroxyphenyl)carbamate.
Substitution: Formation of tert-Butyl (3-substituted-4-hydroxyphenyl)carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of fluoro-substituted phenols on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (3-chloro-4-hydroxyphenyl)carbamate
- tert-Butyl (3-methyl-4-hydroxyphenyl)carbamate
Uniqueness: tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s reactivity and stability, making it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQLFQPJLCJDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.